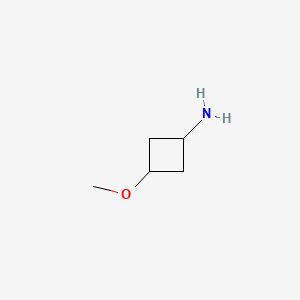
3-Bromo-4-isobutoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The Suzuki cross-coupling reaction has been utilized for synthesizing bromoaniline derivatives, a process applicable to compounds like 3-Bromo-4-isobutoxyaniline. This involves reactions under specific conditions, often yielding significant results in the context of non-linear optical properties and molecular structures (Rizwan et al., 2021).
Molecular Structure Analysis
- Density Functional Theory (DFT) studies provide insights into the structural characteristics of bromoaniline analogs. These studies can include analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the molecular structure of compounds like this compound (Rizwan et al., 2021).
Chemical Reactions and Properties
- Reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity are calculated for bromoaniline derivatives. These parameters are essential in understanding the chemical reactions and properties of compounds like this compound (Rizwan et al., 2021).
Physical Properties Analysis
- X-ray diffraction and spectroscopic techniques are often employed to analyze the physical properties of bromoaniline compounds. These methods can provide detailed information on the crystalline structure and physical attributes of compounds like this compound (Abosadiya et al., 2015).
Applications De Recherche Scientifique
Crystal Structure Analysis
3-Bromo-4-isobutoxyaniline, like its structural counterparts, plays a crucial role in the study of crystal structures. For example, 4-(4′-Iodo)phenoxyaniline, which is isostructural to the bromo, chloro, and ethynyl derivatives, provides insights into isomorphism in crystallography (Dey & Desiraju, 2004).
Synthesis of Dyes and Chemicals
Compounds like 4-bromo-3-methylanisole, which are structurally related to this compound, are used in synthesizing important dyes and chemicals. For instance, they play a role in producing black fluorane dye, essential in manufacturing thermal papers (Xie, Wang, Deng, & Luo, 2020).
Biocatalysis
In biocatalysis, derivatives of bromoanilines like (S)-4-bromo-3-hydroxybutyrate are produced through enzymatic processes. These compounds serve as intermediates in the synthesis of statin compounds, which are important in pharmaceutical applications (Asako, Shimizu, & Itoh, 2009).
Photovoltaic Device Manufacturing
Bromoanisoles, closely related to this compound, are used in organic photovoltaic devices. They control phase separation and phase purity, improving the performance of these devices (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Synthesis of Antimicrobial Agents
Derivatives of bromoanilines are synthesized and evaluated as potential antimicrobial agents. For example, substituted phenyl azetidines show promise in this field (Doraswamy & Ramana, 2013).
Cancer Research
Some bromoaniline derivatives, such as spiro-isoxazolines, have been studied for their antiproliferative activity against cancer cells. These studies contribute to the development of new anti-cancer drugs (Das et al., 2015).
Propriétés
IUPAC Name |
3-bromo-4-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKULKPCOFGZRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)
